N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 428.10061994 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-8-11-21(19(24)14-17)30(28,29)25-18-9-10-20-16(13-18)7-4-12-26(20)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLFLJRNHBHDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic implications, and experimental evaluations.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C24H24F2N2O3S
- Molecular Weight: Approximately 450.52 g/mol
The structure features a tetrahydroquinoline core linked to a benzoyl group and a sulfonamide moiety, which are crucial for its biological interactions.
This compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain kinases. This inhibition can lead to altered metabolic pathways within cells.
- Receptor Modulation: The compound may interact with specific receptors involved in cellular signaling pathways. For instance, studies suggest potential interactions with calcium channels that could influence cardiovascular functions.
- Antimicrobial Activity: Similar compounds have shown antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting folate synthesis pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Cardiovascular Effects: Research involving isolated rat heart models demonstrated that certain sulfonamides affect perfusion pressure and coronary resistance. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide showed significant decreases in perfusion pressure compared to controls .
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 | Moderate Decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant Decrease |
Pharmacological Studies
Pharmacological evaluations indicate that the compound may possess anti-inflammatory properties due to its interaction with inflammatory mediators. The presence of fluorine atoms in the structure may enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability.
Therapeutic Implications
Given its diverse mechanisms of action and biological activities, this compound holds promise for various therapeutic applications:
- Cardiovascular Diseases: Its effects on perfusion pressure suggest potential use in managing conditions like hypertension or heart failure.
- Infectious Diseases: If proven effective against microbial pathogens, it could serve as a basis for developing new antibiotics.
- Cancer Therapy: The ability to inhibit specific enzymes may translate into anti-cancer properties by disrupting cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
